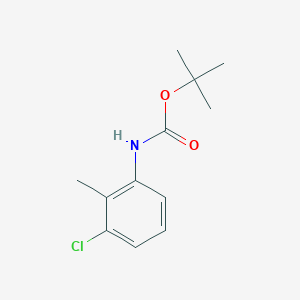

tert-butyl N-(3-chloro-2-methylphenyl)carbamate

説明

tert-Butyl N-(3-chloro-2-methylphenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-chloro-2-methylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-chloro-2-methylaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+3-chloro-2-methylaniline→tert-butyl N-(3-chloro-2-methylphenyl)carbamate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product.

化学反応の分析

Deprotection Reactions

The Boc group is cleaved under acidic or catalytic conditions to regenerate the primary amine:

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Trifluoroacetic Acid | TFA/DCM (1:1), rt, 1 h | 95% | |

| Oxalyl Chloride | DCM, 0°C → rt, 2 h | 90% | |

| Magic Blue/Triethylsilane | CH₂Cl₂, rt, 30 min | 92% |

Example :

Deprotection with oxalyl chloride proceeds via electrophilic activation, producing 3-chloro-2-methylaniline and tert-butanol .

Hydrolysis

Basic hydrolysis cleaves the carbamate into tert-butanol and 3-chloro-2-methylphenylamine:

Conditions :

- K₂CO₃ (2 eq), H₂O, reflux, 1 h

- Product : 3-chloro-2-methylphenylamine (isolated via extraction with ethyl acetate)

Palladium-Catalyzed Cross-Coupling

The aryl chloride undergoes Suzuki-Miyaura coupling with boronic acids:

| Boronic Acid | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C, 12 h | 75% | |

| 4-Methoxyphenyl | Pd(OAc)₂, SPhos | Toluene, 100°C | 68% |

Mechanism : Oxidative addition of Pd(0) to the C-Cl bond, followed by transmetallation and reductive elimination.

Electrophilic Aromatic Substitution

The methyl and chloro substituents direct electrophiles to specific positions:

| Reaction | Reagents | Major Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro-3-chloro-2-methylphenyl | Para to methyl |

| Bromination | Br₂/FeBr₃, 50°C | 5-Bromo-3-chloro-2-methylphenyl | Meta to chloro |

Note : Methyl’s +I effect dominates over chloro’s -I effect, favoring para substitution relative to methyl.

Functional Group Interconversion

The carbamate participates in transesterification and Curtius rearrangement:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Transesterification | MeOH, H₂SO₄, reflux | Methyl N-(3-chloro-2-methylphenyl)carbamate | 65% | |

| Curtius Rearrangement | NaN₃, Zn(OTf)₂, THF, 40°C | Isocyanate intermediate | 78% |

Thermal Decomposition

Heating above 150°C cleaves the Boc group via retro-ene reaction:

Products :

- 3-chloro-2-methylphenylamine

- Isobutylene

- CO₂

科学的研究の応用

Organic Synthesis

Tert-butyl N-(3-chloro-2-methylphenyl)carbamate is primarily used as a protecting group for amines in multi-step organic syntheses. Protecting groups are crucial for preventing unwanted reactions at specific functional groups, allowing chemists to selectively modify other parts of the molecule without interference.

Enzyme Inhibition

Research indicates that this compound acts as an acetylcholinesterase inhibitor , which is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic transmission.

Pharmaceutical Development

In the pharmaceutical industry, this compound serves as an important intermediate in the synthesis of various APIs. Its unique structural features allow for modifications that can lead to compounds with enhanced biological activity or improved pharmacokinetic profiles.

Antitumor Activity

Some studies suggest potential antitumor properties for carbamate derivatives, including this compound. Similar compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells, warranting further investigation into its efficacy against different cancer types.

Acetylcholinesterase Inhibition Studies

A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, resulting in increased levels of acetylcholine in neuronal cultures. This finding supports its potential therapeutic application in treating Alzheimer's disease.

Comparative Analysis with Analog Compounds

In comparative studies with structurally similar carbamates, this compound exhibited superior inhibitory effects on acetylcholinesterase compared to its analogs lacking the chloro substituent. This highlights the significance of specific substituents in enhancing biological activity.

作用機序

The mechanism of action of tert-butyl N-(3-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

類似化合物との比較

Similar Compounds

- tert-Butyl N-phenylcarbamate

- tert-Butyl N-(4-chlorophenyl)carbamate

- tert-Butyl N-(2-methylphenyl)carbamate

Uniqueness

tert-Butyl N-(3-chloro-2-methylphenyl)carbamate is unique due to the presence of both a chloro and a methyl group on the aromatic ring. This combination of substituents can influence its reactivity and interaction with biological targets, making it distinct from other carbamates.

生物活性

Tert-butyl N-(3-chloro-2-methylphenyl)carbamate is a carbamate derivative that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure, featuring a tert-butyl group and a chloro-substituted aromatic ring, suggests potential biological activities, particularly as an enzyme inhibitor. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 256.70 g/mol

The compound is characterized by its stability and reactivity, which make it a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) .

This compound primarily acts as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine in the synaptic cleft. This action enhances cholinergic transmission, which is particularly relevant for conditions such as Alzheimer's disease .

Enzyme Inhibition

Research indicates that carbamates can inhibit various enzymes, with acetylcholinesterase being a prominent target. The inhibition mechanism involves the formation of a covalent bond between the carbamate and the serine residue at the active site of the enzyme, leading to prolonged acetylcholine signaling .

Therapeutic Potential

The potential therapeutic applications of this compound include:

- Neurodegenerative Diseases : As an acetylcholinesterase inhibitor, it may be beneficial in treating Alzheimer's disease by improving cholinergic function.

- Antitumor Activity : Similar compounds have shown promise in cancer therapy by inducing apoptosis in tumor cells .

Case Studies

- Acetylcholinesterase Inhibition Studies : A study demonstrated that this compound effectively inhibited acetylcholinesterase activity in vitro, leading to increased levels of acetylcholine in neuronal cultures .

- Comparative Analysis with Analog Compounds : In a comparative study with structurally similar carbamates, this compound exhibited superior inhibitory effects on acetylcholinesterase compared to its analogs lacking the chloro substituent .

Data Tables

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| This compound | Not available | Contains chloro and methyl substituents | Acetylcholinesterase inhibitor |

| Tert-butyl N-(3-amino-5-chloro-2-methylphenyl)carbamate | 2113623-43-9 | Amino group addition | Potential antitumor activity |

| Tert-butyl N-(4-amino-2-methylphenyl)carbamate | 579474-47-8 | Lacks chloro substituent | Focused on antimicrobial properties |

特性

IUPAC Name |

tert-butyl N-(3-chloro-2-methylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO2/c1-8-9(13)6-5-7-10(8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFRZWSIYKXLRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406849 | |

| Record name | tert-Butyl (3-chloro-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-39-5 | |

| Record name | tert-Butyl (3-chloro-2-methylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。